molecular formula C16H16N2OS B371436 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide CAS No. 380626-05-1

2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide

Cat. No. B371436
CAS RN: 380626-05-1
M. Wt: 284.4g/mol
InChI Key: FYVLKTRINFNXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide (BMT) is a thioxoacetamide derivative that has been studied for its potential applications in the fields of scientific research and laboratory experiments. BMT has been found to exhibit a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide is not fully understood, but it is believed to interact with proteins and enzymes through a variety of mechanisms. 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide has been found to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide has been found to interact with other molecules through van der Waals forces, pi-pi stacking, and other interactions.
Biochemical and Physiological Effects
2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide has been found to have a range of biochemical and physiological effects. It has been found to interact with proteins and enzymes, leading to changes in their structure and function. Additionally, 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide has been found to interact with a variety of other molecules in the body, leading to changes in their structure and function. 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide has also been found to affect the metabolism of cells, leading to changes in their growth and development.

Advantages and Limitations for Lab Experiments

2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively non-toxic and is not known to cause any adverse effects in humans. However, 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide does have some limitations for laboratory experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of possible future directions for research on 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development and medical treatments. Additionally, further research could be done to develop more efficient methods for synthesizing 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide, as well as to develop new methods for using it in laboratory experiments. Finally, research could be done to explore the potential for using 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide in other applications, such as in biotechnology and nanotechnology.

Synthesis Methods

2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide can be synthesized through a multi-step process involving the reaction of 4-methylphenyl isothiocyanate with benzyl amine in the presence of acetic anhydride, followed by hydrolysis with concentrated hydrochloric acid and finally the addition of sodium hydroxide. The reaction is typically carried out in a solution of dichloromethane and the product is purified by column chromatography.

Scientific Research Applications

2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide has been studied for its potential applications in scientific research. It has been shown to interact with a variety of proteins, enzymes, and other molecules, and has been used as a tool for studying the structure and function of these molecules. 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide has also been used to study the interactions between cells and other components of the body, and to investigate the effects of various drugs on the body.

properties

IUPAC Name

2-(benzylamino)-N-(4-methylphenyl)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-7-9-14(10-8-12)18-15(19)16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVLKTRINFNXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide

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